molecular formula C9H5KN2O2 B2363355 Potassium cinnoline-3-carboxylate CAS No. 1154360-06-1

Potassium cinnoline-3-carboxylate

Cat. No.: B2363355
CAS No.: 1154360-06-1
M. Wt: 212.249
InChI Key: KRNHTXPFYSLPIG-UHFFFAOYSA-M
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Description

Potassium cinnoline-3-carboxylate is a chemical compound with the molecular formula C9H7KN2O2. It is a potassium salt derivative of cinnoline-3-carboxylic acid. Cinnoline is a nitrogen-containing heterocyclic aromatic compound, which is structurally similar to quinoline and isoquinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium cinnoline-3-carboxylate typically involves the reaction of cinnoline-3-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group reacts with the potassium hydroxide to form the potassium salt. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Water or a mixture of water and an organic solvent.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Raw Materials: Cinnoline-3-carboxylic acid and potassium hydroxide.

    Equipment: Large-scale reactors with efficient mixing and temperature control.

    Purification: The product is typically purified by recrystallization or filtration to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Potassium cinnoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion can be replaced by other cations or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives of cinnoline-3-carboxylate.

    Reduction: Reduced forms of the compound, such as cinnoline-3-carboxylic acid.

    Substitution: Various substituted cinnoline derivatives.

Scientific Research Applications

Potassium cinnoline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium cinnoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxylate: Similar structure but with a different nitrogen position.

    Isoquinoline-3-carboxylate: Another structural isomer with distinct properties.

    Pyridine-3-carboxylate: A simpler nitrogen-containing heterocycle with different reactivity.

Uniqueness

Potassium cinnoline-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

potassium;cinnoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.K/c12-9(13)8-5-6-3-1-2-4-7(6)10-11-8;/h1-5H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNHTXPFYSLPIG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=N2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5KN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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